4-(4-methylphenyl)-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-(4-METHYLPHENYL)-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that features a chromeno[8,7-e][1,3]oxazin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPHENYL)-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multiple steps, including the formation of the chromeno[8,7-e][1,3]oxazin-2-one core and the introduction of the 4-methylphenyl and 4-(trifluoromethoxy)phenyl groups. Common synthetic routes may involve:
Formation of the Chromeno[8,7-e][1,3]oxazin-2-one Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of acidic or basic catalysts.
Introduction of Substituents: The 4-methylphenyl and 4-(trifluoromethoxy)phenyl groups can be introduced through various substitution reactions, often using reagents like phenylboronic acids or halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLPHENYL)-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenated precursors and phenylboronic acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the aromatic rings.
Scientific Research Applications
4-(4-METHYLPHENYL)-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-METHYLPHENYL)-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: A related compound with a trifluoromethoxy group, used in similar synthetic applications.
4-(Trifluoromethyl)phenyl isothiocyanate: Another compound with a trifluoromethyl group, used in the synthesis of various derivatives.
Uniqueness
4-(4-METHYLPHENYL)-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of functional groups and its chromeno[8,7-e][1,3]oxazin-2-one core structure
Properties
Molecular Formula |
C25H18F3NO4 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-9-[4-(trifluoromethoxy)phenyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H18F3NO4/c1-15-2-4-16(5-3-15)20-12-23(30)32-24-19(20)10-11-22-21(24)13-29(14-31-22)17-6-8-18(9-7-17)33-25(26,27)28/h2-12H,13-14H2,1H3 |
InChI Key |
UENFHBPOJYLHPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
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